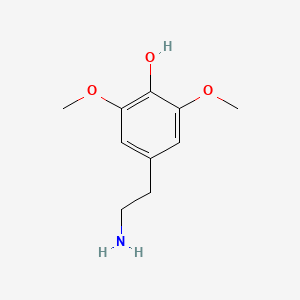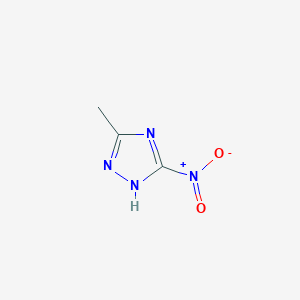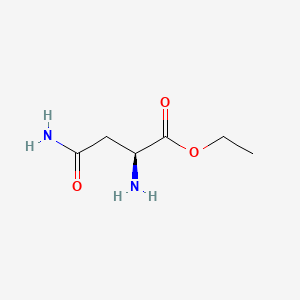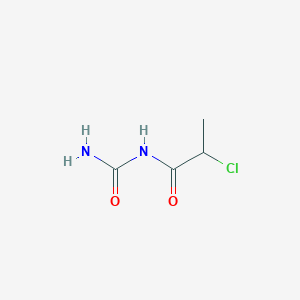
2-Benzothiazol-2-yl-quinoline
Descripción general
Descripción
“2-Benzothiazol-2-yl-quinoline” is a chemical compound that has been studied for various applications . It is a derivative of benzothiazole, a heterocyclic compound that is a privileged scaffold in the field of synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, a rhenium(I) complex with 2-(benzothiazol-2-yl) quinoline was synthesized by reacting [Re(CO)5Cl] with 2-(benzothiazol-2-yl) quinoline (1:1) in a boiling mixture of methanol+chloroform (3:1, v/v) under an argon atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” is based on the combination of a benzothiazole and a quinoline moiety . The ground and excited-state geometries, NMR, absorption, and phosphorescence properties of the Re(I) complex are examined by DFT and TDDFT methods .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For example, it can participate in the formation of a rhenium(I) complex . Other reactions include condensation with aldehydes .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
- 2-Benzothiazol-2-yl-quinoline derivatives show promise as fluorescent probes due to their ability to emit green light in various solvents, indicating potential applications in bioimaging and environmental monitoring. These compounds demonstrate significant fluorescent properties and bathochromic shifts, enhancing their applicability in different mediums (Bodke, Shankerrao, & Harishkumar, 2013).
- A specific quinoline appended pyrazoline derivative, including a 2-benzothiazol-2-yl group, has been synthesized for selective and sensitive detection of Ni2+ ions. This sensor shows potential for live cell imaging and environmental monitoring, reflecting the versatility of this compound in analytical chemistry (Subashini, Shankar, Arasakumar, & Mohan, 2017).
Cancer Research and Therapeutics
- Certain benzothiazol-quinoline conjugates have been developed for cancer theranostic applications, showing cytotoxicity against various cancer cell lines. These compounds are more selective in cancer cells than in normal cells, highlighting their potential as targeted cancer therapies (Chhabra, Babu, Mondal, Sun, & Paira, 2017).
- Research has explored the anti-tumor properties of quinol esters with benzothiazol-2-yl substitution. These compounds exhibit activity against human cancer cell lines and undergo hydrolysis and photolysis, generating reactive intermediates. This indicates their potential role in developing new anti-tumor agents (Wang, Jin, Myers, Glover, & Novak, 2009).
Molecular Imaging
- Novel quinoline/benzothiazole probes have been synthesized for imaging lysosomal pH changes, especially under extreme-acidity conditions. These probes exhibit a large Stokes shift, reducing excitation interference and demonstrating utility in cellular imaging (Fan, Nan, Ge, Wang, Lin, Zhang, Shuang, & Dong, 2018).
Chemical Synthesis and Catalysis
- Phosphine-free Mn-complex catalyzed synthesis of quinoline derivatives, including benzothiazole and quinoline, has been reported. This sustainable approach uses dehydrogenative coupling for synthesizing various heterocycles, highlighting the role of this compound in facilitating eco-friendly synthetic methods (Das, Mondal, & Srimani, 2018).
Mecanismo De Acción
Target of Action
The primary target of 2-Benzothiazol-2-yl-quinoline, also known as Quinoline, 2-(2-benzothiazolyl)-, is DprE1 . This target plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the bacterium’s cell wall synthesis, leading to its death . The compound’s mode of action is primarily bactericidal .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as compromised cell wall integrity and eventual cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting DprE1 and disrupting cell wall synthesis, the compound exhibits potent anti-tubercular activity .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Benzothiazol-2-yl-quinoline are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, leading to changes in biochemical reactions
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-quinolin-2-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGANDSQCTZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351428 | |
| Record name | 2-Benzothiazol-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24613-99-8 | |
| Record name | 2-Benzothiazol-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(methylsulfonyl)methyl]-1H-benzimidazole](/img/structure/B3050174.png)

![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)

![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)


![methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate](/img/structure/B3050185.png)



![Dinaphtho[2,3-b;2',3-d]thiophene](/img/structure/B3050191.png)

